2,3,5-Tri-O-benzyl-D-ribofuranose

Description

Structure

3D Structure

Properties

CAS No. |

16838-89-4 |

|---|---|

Molecular Formula |

C26H28O5 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(4S,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25?,26?/m0/s1 |

InChI Key |

NAQUAXSCBJPECG-ZCCOPBOASA-N |

SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]2[C@@H](C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2,3,5-Tri-O-benzyl-D-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2,3,5-Tri-O-benzyl-D-ribofuranose. This protected monosaccharide is a critical building block in the synthesis of various nucleoside analogues and other carbohydrate-based therapeutics. A thorough understanding of its structure is paramount for its effective utilization in medicinal chemistry and drug development.

Synthesis of this compound

A common synthetic strategy involves the initial formation of a methyl glycoside from D-ribose, followed by benzylation of the free hydroxyl groups, and subsequent hydrolysis of the methyl glycoside to yield the target compound.

Experimental Protocol: Synthesis of this compound (Adapted)

-

Methyl Glycoside Formation: D-ribose is dissolved in anhydrous methanol (B129727) containing a catalytic amount of acid (e.g., acetyl chloride or hydrogen chloride). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then neutralized with a base (e.g., sodium bicarbonate or an ion-exchange resin) and the solvent is removed under reduced pressure.

-

Benzylation: The crude methyl ribofuranoside is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF). Sodium hydride is added portion-wise at 0°C, followed by the dropwise addition of benzyl (B1604629) bromide. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with methanol and water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Hydrolysis: The resulting methyl 2,3,5-tri-O-benzyl-D-ribofuranoside is dissolved in a mixture of acetic acid and water. The solution is heated to reflux to effect hydrolysis of the methyl glycoside. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound as a mixture of anomers.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are employed to determine the connectivity and stereochemistry of the ribofuranose ring and the disposition of the benzyl protecting groups.

Note: Specific, experimentally derived high-resolution NMR data for this compound is not widely available in the public domain. The following tables present expected chemical shift values based on the analysis of structurally similar compounds and general principles of carbohydrate NMR. The presence of both α and β anomers in solution will lead to two sets of signals for the furanose ring protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (in CDCl₃)

| Proton | Predicted δ (ppm) (α-anomer) | Predicted J (Hz) (α-anomer) | Predicted δ (ppm) (β-anomer) | Predicted J (Hz) (β-anomer) |

| H-1 | ~5.3-5.5 | J₁,₂ = ~4-5 | ~5.1-5.3 | J₁,₂ = <2 |

| H-2 | ~4.0-4.2 | J₂,₁ = ~4-5, J₂,₃ = ~6-7 | ~3.9-4.1 | J₂,₁ = <2, J₂,₃ = ~5-6 |

| H-3 | ~4.1-4.3 | J₃,₂ = ~6-7, J₃,₄ = ~7-8 | ~4.0-4.2 | J₃,₂ = ~5-6, J₃,₄ = ~6-7 |

| H-4 | ~4.2-4.4 | J₄,₃ = ~7-8, J₄,₅a = ~3-4, J₄,₅b = ~5-6 | ~4.1-4.3 | J₄,₃ = ~6-7, J₄,₅a = ~4-5, J₄,₅b = ~6-7 |

| H-5a, H-5b | ~3.5-3.7 | J₅a,₅b = ~10-11, J₅a,₄ = ~3-4, J₅b,₄ = ~5-6 | ~3.5-3.7 | J₅a,₅b = ~10-11, J₅a,₄ = ~4-5, J₅b,₄ = ~6-7 |

| -CH₂-Ph | ~4.4-4.8 (multiple signals) | ~4.4-4.8 (multiple signals) | ||

| Ar-H | ~7.2-7.4 (multiple signals) | ~7.2-7.4 (multiple signals) |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Carbon | Predicted δ (ppm) (α-anomer) | Predicted δ (ppm) (β-anomer) |

| C-1 | ~98-102 | ~103-107 |

| C-2 | ~79-82 | ~78-81 |

| C-3 | ~77-80 | ~76-79 |

| C-4 | ~83-86 | ~82-85 |

| C-5 | ~70-73 | ~69-72 |

| -CH₂-Ph | ~72-74 (multiple signals) | ~72-74 (multiple signals) |

| Ar-C | ~127-129 (multiple signals) | ~127-129 (multiple signals) |

| Ar-C (ipso) | ~137-139 (multiple signals) | ~137-139 (multiple signals) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of all signals are referenced to TMS. The coupling constants are measured from the ¹H NMR spectrum. The 2D spectra are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M+Na]⁺ | 443.1834 | Molecular ion with sodium adduct (C₂₆H₂₈O₅Na) |

| [M+H]⁺ | 421.1964 | Protonated molecular ion (C₂₆H₂₉O₅) |

| 313.1389 | [M - BnOH]⁺ | Loss of a benzyl alcohol moiety |

| 205.0813 | [M - 2xBnOH]⁺ | Loss of two benzyl alcohol moieties |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion (characteristic fragment for benzyl groups) |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The mass spectrum is recorded in positive ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to identify characteristic losses, such as the loss of benzyl groups (as toluene (B28343) or benzyl radicals) and the cleavage of the furanose ring, which further corroborates the proposed structure.

Visualizing the Structure and Elucidation Workflow

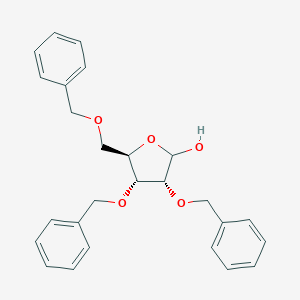

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Structure Elucidation

Caption: Experimental workflow for the synthesis and structure elucidation.

Logic Diagram for Spectroscopic Data Interpretation

Caption: Logic diagram for interpreting spectroscopic data.

An In-depth Technical Guide to 2,3,5-Tri-O-benzyl-D-ribofuranose: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribofuranose is a pivotal protected carbohydrate intermediate extensively utilized in the synthesis of nucleoside analogues, which are the cornerstone of many antiviral and anticancer therapies. The benzyl (B1604629) ether protecting groups offer robust stability under a range of reaction conditions, yet can be selectively removed under mild conditions, making this compound a versatile building block in complex organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and deprotection, and its significant role in drug development, particularly in the synthesis of antiviral agents like Remdesivir.

Physical and Chemical Properties

This compound is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₈O₅ | [1] |

| Molecular Weight | 420.50 g/mol | [2] |

| Appearance | White powder | [3] |

| Melting Point | 48.0-55.0 °C | [3] |

| Optical Rotation | +63.0 ± 4.0° (c=4 in DCM) | [3] |

| Solubility | Sparingly soluble in water. Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [4] |

| Stability | Benzyl ethers are generally stable under both acidic and basic conditions. They are susceptible to cleavage by strong Lewis acids and catalytic hydrogenation. | [5] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

| ¹H NMR (CDCl₃) | Expected Chemical Shift (ppm) |

| Anomeric Proton (H-1) | ~5.3-5.5 |

| Ribose Protons (H-2, H-3, H-4) | ~3.9-4.6 |

| Methylene Protons (H-5a, H-5b) | ~3.5-3.8 |

| Benzyl Methylene Protons | ~4.4-4.8 |

| Aromatic Protons | ~7.2-7.4 |

| ¹³C NMR (CDCl₃) | Expected Chemical Shift (ppm) |

| Anomeric Carbon (C-1) | ~102-106 |

| Ribose Carbons (C-2, C-3, C-4) | ~70-85 |

| Methylene Carbon (C-5) | ~68-72 |

| Benzyl Methylene Carbons | ~72-74 |

| Aromatic Carbons | ~127-138 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the reliable procedures established for analogous protected sugars. A general three-step synthesis starting from D-ribose is outlined below. This protocol is based on the synthesis of the closely related 2,3,5-tri-O-benzyl-α,β-d-xylofuranose and would require optimization for the D-ribose substrate.[6]

Step 1: Methyl Glycoside Formation

-

To a stirred solution of dry methanol (B129727), add acetyl chloride dropwise at 0 °C.

-

After the addition is complete, add D-ribose to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the D-ribose has completely dissolved and the reaction is complete as monitored by TLC.

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin).

-

Filter and concentrate the solution under reduced pressure to obtain the crude methyl D-ribofuranoside.

Step 2: Benzylation

-

Dissolve the crude methyl D-ribofuranoside in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

Step 3: Hydrolysis

-

Dissolve the purified methyl 2,3,5-tri-O-benzyl-D-ribofuranoside in a mixture of acetic acid and aqueous hydrochloric acid.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a mixture of anomers.

Synthesis of this compound from D-Ribose.

Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

A common method for the removal of benzyl protecting groups is catalytic hydrogenolysis, which proceeds under mild and neutral conditions.

-

Dissolve the this compound derivative in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction by TLC until all starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected D-ribofuranose.

Deprotection of Benzyl Ethers via Catalytic Hydrogenolysis.

Role in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of a wide array of nucleoside analogues that exhibit antiviral and anticancer properties. The strategic use of the benzyl protecting groups allows for precise modifications of the ribose moiety and the controlled introduction of various nucleobases.

A prominent example of its application is in the synthesis of the antiviral drug Remdesivir. While the direct precursor in some reported syntheses is the related 2,3,5-tri-O-benzyl-D-ribonolactone, the underlying chemistry highlights the importance of this protected ribose scaffold. The synthesis involves the coupling of the protected ribose derivative with the desired heterocyclic base, followed by a series of transformations and deprotection steps to yield the final active pharmaceutical ingredient.

General pathway for nucleoside analogue synthesis.

Conclusion

This compound is a cornerstone molecule in the field of medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an indispensable tool for researchers and scientists. The robust nature of the benzyl ether protecting groups allows for intricate molecular manipulations, paving the way for the creation of novel and effective therapeutic agents. A thorough understanding of its properties and reaction methodologies, as outlined in this guide, is essential for its successful application in the synthesis of next-generation pharmaceuticals.

References

- 1. This compound | C26H28O5 | CID 10938702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8 [sigmaaldrich.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound|CAY 54623-25-5 [benchchem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose from D-ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose, a crucial protected intermediate in the synthesis of various nucleoside analogues and other carbohydrate-based therapeutics. The strategic placement of benzyl (B1604629) protecting groups on the D-ribose core allows for selective modifications at other positions, making it a valuable building block in medicinal chemistry and drug development.

Synthetic Strategy Overview

The synthesis of this compound from D-ribose is typically achieved through a three-step process designed to control the stereochemistry and protect the hydroxyl groups from undesired side reactions. This strategy involves:

-

Formation of Methyl D-ribofuranoside: The initial step involves the conversion of D-ribose into its methyl furanoside. This reaction mixture of anomers is used directly in the subsequent step.

-

Perbenzylation: All free hydroxyl groups of the methyl ribofuranoside are then protected with benzyl groups.

-

Hydrolysis of the Methyl Glycoside: The final step is the selective removal of the anomeric methyl group to yield the target this compound as a mixture of anomers.

Experimental Protocols

The following protocols are based on established methodologies for carbohydrate chemistry and analogous syntheses.

Step 1: Synthesis of Methyl D-ribofuranoside

This procedure outlines the formation of the methyl glycoside of D-ribose.

Materials:

-

D-ribose

-

Anhydrous methanol (B129727) (MeOH)

-

Acetyl chloride (AcCl) or Dowex 50W-X8 (H+ form) resin

-

Sodium bicarbonate (NaHCO₃) or Amberlite IRA-400 (OH⁻ form) resin

Procedure:

-

A solution of acetyl chloride (or catalytic amount of acid resin) in anhydrous methanol is prepared at 0-5 °C.

-

D-ribose is added to the methanolic HCl solution.

-

The reaction mixture is stirred at room temperature for a specified duration (typically 2-4 hours) and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is neutralized with sodium bicarbonate or a basic resin.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield crude methyl D-ribofuranoside as a syrup, which is used in the next step without further purification.

Step 2: Synthesis of Methyl 2,3,5-Tri-O-benzyl-D-ribofuranoside

This step involves the protection of the hydroxyl groups with benzyl ethers.

Materials:

-

Methyl D-ribofuranoside (from Step 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Tetrabutylammonium iodide (TBAI, catalytic)

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

A solution of methyl D-ribofuranoside in anhydrous DMF is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride is added portion-wise to the solution, and the mixture is stirred for 30-60 minutes at 0 °C.

-

Tetrabutylammonium iodide (catalytic amount) is added, followed by the dropwise addition of benzyl bromide.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.

-

After completion, the reaction is carefully quenched by the slow addition of water or methanol at 0 °C.

-

The mixture is diluted with diethyl ether or ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography to afford methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

Step 3: Synthesis of this compound

This final step removes the anomeric methyl group to yield the target compound.[1]

Materials:

-

Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (from Step 2)

-

Glacial acetic acid (AcOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

The tribenzylated methyl ribofuranoside is dissolved in a mixture of glacial acetic acid and 1 M hydrochloric acid.[1]

-

The solution is heated at 80-100 °C for several hours (e.g., 17 hours at 80 °C followed by 4 hours at 100 °C) and monitored by TLC.[1]

-

After cooling to room temperature, the reaction mixture is neutralized by the careful addition of a saturated aqueous solution of potassium carbonate or sodium bicarbonate.[1]

-

The aqueous layer is extracted with ethyl acetate.[1]

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography to give this compound as a mixture of anomers. An overall yield of 52% from D-ribose has been reported for a similar sequence.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Note that yields can vary based on reaction scale and purification efficiency.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |

| 1 | D-ribose | MeOH, H⁺ (AcCl) | Methanol | 0 to RT | 2-4 | High (often used crude) |

| 2 | Methyl D-ribofuranoside | NaH, BnBr, TBAI | DMF | 0 to RT | 12-24 | ~70-80 (for similar perbenzylations) |

| 3 | Methyl 2,3,5-Tri-O-benzyl-D-ribofuranoside | AcOH, 1M HCl | Acetic Acid/Water | 80-100 | ~21 | 52 (overall from D-ribose)[2] |

Physicochemical and Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₈O₅ |

| Molecular Weight | 420.50 g/mol |

| Appearance | Colorless to pale yellow oil or syrup |

| CAS Number | 54623-25-5 |

Table 3: Spectroscopic Data for this compound (Anomeric Mixture)

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Aromatic-H | 7.20 - 7.40 (m, 15H) |

| Anomeric-H (H-1) | ~5.3 (α), ~5.1 (β) |

| Benzyl CH₂ | 4.40 - 4.80 (m, 6H) |

| Ribose-H (H-2, H-3, H-4, H-5) | 3.50 - 4.30 (m, 5H) |

| ¹³C NMR | |

| Aromatic-C | 127 - 138 |

| Anomeric-C (C-1) | ~103 (β), ~97 (α) |

| Ribose-C (C-2, C-3, C-4) | ~78 - 85 |

| Benzyl CH₂ | ~72 - 74 |

| Ribose-C (C-5) | ~70 |

Conclusion

The synthesis of this compound from D-ribose is a well-established, albeit multi-step, process that is fundamental to the development of novel nucleoside-based therapeutics. The protocols outlined in this guide provide a robust framework for researchers in the field. Careful control of reaction conditions and rigorous purification are paramount to achieving high yields and purity of the final product. The strategic use of benzyl protecting groups in this intermediate opens up a wide array of possibilities for the synthesis of complex and biologically active molecules.

References

In-Depth Technical Guide: Characterization of CAS Number 54623-25-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 54623-25-5, scientifically known as 2,3,5-Tri-O-benzyl-D-ribose. This molecule is a key intermediate in synthetic organic chemistry, particularly in the fields of nucleoside synthesis and carbohydrate chemistry. Its strategic use of benzyl (B1604629) protecting groups makes it a valuable building block for the synthesis of complex biologically active molecules, including antiviral agents. This guide will cover its physicochemical properties, synthesis, analytical characterization, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Physicochemical Properties

2,3,5-Tri-O-benzyl-D-ribose is a crystalline solid at room temperature. The benzyl groups impart significant lipophilicity, rendering it soluble in many common organic solvents and sparingly soluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,3,5-Tri-O-benzyl-D-ribose

| Property | Value | Source |

| CAS Number | 54623-25-5 | N/A |

| Molecular Formula | C₂₆H₂₈O₅ | N/A |

| Molecular Weight | 420.5 g/mol | N/A |

| IUPAC Name | (2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | N/A |

| Synonyms | 2,3,5-Tri-O-benzyl-D-ribofuranose | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 63-65 °C | N/A |

| Boiling Point | 591.5±50.0 °C (Predicted) | N/A |

| Density | 1.175±0.06 g/cm³ (Predicted) | N/A |

| Optical Rotation | [α]²⁰/D +19.5±2°, c=1 in chloroform | N/A |

| Solubility | Soluble in dichloromethane (B109758), chloroform, ethyl acetate (B1210297). Sparingly soluble in water. | N/A |

Synthesis

The primary route for the synthesis of 2,3,5-Tri-O-benzyl-D-ribose involves the selective protection of the hydroxyl groups of D-ribose using benzyl halides.

General Synthetic Workflow

The synthesis is typically carried out in a multi-step process starting from D-ribose. The general workflow is depicted in the diagram below.

Caption: General workflow for the synthesis of 2,3,5-Tri-O-benzyl-D-ribose.

Experimental Protocol: Benzylation of D-Ribose

This protocol is a generalized procedure based on common organic synthesis techniques for benzylation of sugar hydroxyls.

Materials:

-

D-Ribose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (for chromatography)

Procedure:

-

A flame-dried round-bottom flask is charged with D-ribose and anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to stir at 0 °C until the evolution of hydrogen gas ceases.

-

(Optional) A catalytic amount of TBAI is added.

-

Benzyl bromide is added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure 2,3,5-Tri-O-benzyl-D-ribose.

Analytical Characterization

The identity and purity of 2,3,5-Tri-O-benzyl-D-ribose are confirmed by a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Characterization Data

| Technique | Description |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the anomeric proton, the protons of the ribose ring, the benzylic protons, and the aromatic protons of the benzyl groups. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbons of the ribose core and the benzyl protecting groups. |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for O-H stretching (from the free hydroxyl group), C-H stretching (aromatic and aliphatic), and C-O stretching. |

| Mass Spec. | Mass spectrometry will confirm the molecular weight of the compound. |

| HPLC | High-Performance Liquid Chromatography is used to determine the purity of the compound. A typical method would involve a reversed-phase column with a mobile phase of acetonitrile (B52724) and water. |

General Analytical Workflow

Caption: Workflow for the analytical characterization of the compound.

Biological Activity and Mechanism of Action

2,3,5-Tri-O-benzyl-D-ribose is primarily utilized as a synthetic intermediate. However, it has been shown to exhibit direct biological activity.

Antifungal Activity

2,3,5-Tri-O-benzyl-D-ribose has been identified as an inhibitor of chitin (B13524) synthase in the fungus Botrytis cinerea, a plant pathogen responsible for gray mold disease.[1]

Table 3: Biological Activity Data

| Target | Activity | Value | Organism |

| Chitin Synthase | IC₅₀ | 1.8 µM | Botrytis cinerea[1] |

| Antifungal | MIC | 190 µM | Botrytis cinerea[1] |

Mechanism of Action: Inhibition of Chitin Synthase

Chitin is an essential structural component of the fungal cell wall. Chitin synthases are the enzymes responsible for polymerizing N-acetylglucosamine to form chitin chains. By inhibiting this enzyme, 2,3,5-Tri-O-benzyl-D-ribose disrupts the integrity of the fungal cell wall, leading to growth inhibition and cell death. This mechanism makes chitin synthase an attractive target for the development of novel antifungal agents, as chitin is not present in plants or mammals.

Caption: Proposed mechanism of action for antifungal activity.

Applications in Drug Development

The primary application of 2,3,5-Tri-O-benzyl-D-ribose in drug development is its role as a key intermediate in the synthesis of nucleoside analogues. The benzyl groups serve as effective protecting groups for the hydroxyl moieties of the ribose sugar, allowing for selective modifications at other positions.

Role in Remdesivir (B604916) Synthesis

A notable example of its application is in the synthesis of Remdesivir, an antiviral drug used in the treatment of COVID-19.[2][3] In the synthesis of Remdesivir, a derivative of 2,3,5-Tri-O-benzyl-D-ribose, 2,3,5-tri-O-benzyl-D-ribonolactone, is used as a crucial starting material for the construction of the modified nucleoside core.[2][3]

Caption: Simplified role in the synthesis of Remdesivir.

Conclusion

2,3,5-Tri-O-benzyl-D-ribose (CAS 54623-25-5) is a versatile and valuable molecule for chemical and pharmaceutical research. Its well-defined structure and the strategic placement of benzyl protecting groups make it an essential building block for the synthesis of complex carbohydrates and nucleoside analogues. Furthermore, its intrinsic antifungal activity as a chitin synthase inhibitor highlights its potential for further investigation in the development of novel therapeutic agents. This guide provides a foundational understanding of its key characteristics to aid researchers in its effective utilization.

References

The Pivotal Role of 2,3,5-Tri-O-benzyl-D-ribofuranose in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribofuranose and its derivatives are fundamental building blocks in the landscape of medicinal chemistry and drug development. As a protected form of D-ribofuranose, this compound offers a versatile scaffold for the synthesis of complex nucleoside and nucleotide analogs. The strategic placement of benzyl (B1604629) groups on the hydroxyl functions allows for precise chemical manipulations, which is critical for developing novel therapeutic agents with enhanced efficacy, stability, and target specificity. This technical guide delves into the core physicochemical properties of this compound, outlines a key experimental protocol for its synthesis and application, and visualizes its crucial role in the synthesis of prominent antiviral drugs.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₂₆H₂₈O₅ |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 54623-25-5 |

| Appearance | White to light yellow crystalline powder |

| Solubility | Sparingly soluble in water (0.26 g/L at 25°C) |

| Storage Conditions | Store at room temperature under an inert atmosphere |

Core Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of modified nucleosides, which are the cornerstones of many antiviral and anticancer therapies. The benzyl protecting groups are relatively stable, allowing for a wide range of chemical transformations on other parts of the molecule, and can be removed under specific conditions during the final stages of a synthetic route.

A prominent example of its application is in the synthesis of the antiviral drug Remdesivir (B604916) (GS-5734), which was the first drug approved by the FDA for the treatment of COVID-19. In this multi-step synthesis, the lactone form, 2,3,5-Tri-O-benzyl-D-ribonolactone, serves as a key precursor to construct the core ribofuranose ring of the final drug molecule.[1][2]

Beyond its role in synthesizing specific drugs, this compound is instrumental in the creation of modified nucleic acid probes used in advanced research applications, such as gene expression analysis and RNA interference studies.[3]

Experimental Protocols: Synthesis of a Key Intermediate for Antiviral Agents

The following is a representative multi-step protocol for the synthesis of a key intermediate derived from D-ribose, which is central to the production of nucleoside analogs like Remdesivir. This process involves the protection of the hydroxyl groups of D-ribose with benzyl groups.

Objective: To synthesize 2,3,5-tri-O-benzyl-D-ribonolactone from D-ribose.

Materials:

-

D-ribose

-

Thionyl chloride

-

Ethyl acetate

-

Pyridine

-

Potassium carbonate

-

Benzyl chloride

-

Reagents for oxidation (e.g., PCC or Swern oxidation reagents)

-

Anhydrous solvents and inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

-

Methylation of D-ribose:

-

In a reactor cooled to 0–5 °C, stir a mixture of thionyl chloride and methanol for 10-15 minutes.

-

Add D-ribose to the mixture and continue stirring at the same temperature for approximately 8 hours to facilitate the methylation reaction.[4]

-

-

Benzylation:

-

To the reaction mixture, add ethyl acetate, pyridine, and potassium carbonate.

-

Heat the mixture to 60–70 °C.

-

Intermittently add benzyl chloride to the flask over a period of about 99 minutes.

-

Allow the reaction to proceed for an additional 4 to 8 hours to ensure complete benzylation of the hydroxyl groups.[4]

-

-

Isolation of the Benzylated Intermediate:

-

After the reaction is complete, neutralize the mixture with sulfuric acid to precipitate the non-acetylated ribose benzyl glycoside.

-

Isolate the solid precipitate by suction filtration.

-

-

Oxidation to Lactone:

-

The resulting tri-O-benzylated ribose derivative is then oxidized to the corresponding lactone, 2,3,5-tri-O-benzyl-D-ribonolactone. This can be achieved using standard oxidation protocols, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation.

-

-

Purification:

-

The crude lactone is purified using column chromatography on silica (B1680970) gel to yield the pure 2,3,5-tri-O-benzyl-D-ribonolactone.

-

This protected lactone is then ready for subsequent steps in the synthesis of nucleoside analogs, such as the C-glycosylation reaction in the synthesis of Remdesivir.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of the antiviral drug Remdesivir, highlighting the central role of the 2,3,5-Tri-O-benzyl-D-ribonolactone intermediate.

Caption: Synthetic workflow for Remdesivir from D-ribose.

This compound is a compound of significant strategic importance in pharmaceutical research and development. Its utility as a protected precursor for nucleoside analog synthesis has been demonstrated in the creation of vital antiviral medications. The methodologies for its synthesis and incorporation into larger molecules are well-established, providing a robust platform for the discovery of new therapeutic agents. For researchers and drug development professionals, a thorough understanding of the properties and synthetic applications of this key intermediate is essential for advancing the frontiers of medicine.

References

- 1. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3,5-Tri-O-benzyl-D-ribonolactone: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 3. This compound|CAY 54623-25-5 [benchchem.com]

- 4. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

Stability of 2,3,5-Tri-O-benzyl-D-ribofuranose Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Tri-O-benzyl-D-ribofuranose is a pivotal intermediate in the synthesis of nucleoside analogues and other complex carbohydrates. Its stability under various reaction conditions, particularly in acidic media, is a critical parameter that dictates its handling, storage, and application in multi-step synthetic routes. This technical guide provides an in-depth analysis of the stability of this compound under acidic conditions. It consolidates available data on the cleavage of benzyl (B1604629) ethers and the integrity of the furanose ring, presents detailed experimental protocols for stability assessment, and offers visual representations of degradation pathways and experimental workflows.

Introduction

The strategic use of protecting groups is fundamental to modern organic synthesis, especially in carbohydrate chemistry. Benzyl ethers are widely employed for the protection of hydroxyl groups due to their general stability towards a range of reaction conditions and the availability of mild deprotection methods. This compound, with its hydroxyl groups at the 2, 3, and 5 positions masked as benzyl ethers, is a versatile building block for the synthesis of biologically active molecules. However, the lability of both the benzyl ether linkages and the furanose ring itself under acidic conditions can present significant challenges. An understanding of the kinetics and mechanisms of degradation is therefore essential for optimizing reaction yields and ensuring the purity of the final products.

Chemical Stability and Degradation Pathways

The stability of this compound in acidic media is primarily influenced by two factors: the cleavage of the O-benzyl ether linkages and the hydrolysis or rearrangement of the ribofuranose ring.

Acid-Catalyzed Cleavage of Benzyl Ethers

Benzyl ethers are generally stable to weakly acidic and basic conditions. However, they are susceptible to cleavage by strong Brønsted acids and certain Lewis acids. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the counter-ion or by unimolecular cleavage to form a stable benzyl cation.

The susceptibility to cleavage is dependent on several factors:

-

Acid Strength and Concentration: Strong acids such as hydrogen bromide (HBr), hydrogen iodide (HI), boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and trifluoroacetic acid (TFA) are effective in cleaving benzyl ethers. The rate of cleavage is directly proportional to the acid concentration.

-

Temperature: Higher temperatures accelerate the rate of debenzylation.

-

Reaction Time: Prolonged exposure to acidic conditions will lead to increased degradation.

-

Lewis Acids: Lewis acids like tin tetrachloride (SnCl₄) and trimethylsilyl (B98337) iodide (TMSI) can also facilitate the cleavage of benzyl ethers, often under milder conditions than strong Brønsted acids.

Stability of the Ribofuranose Ring

The furanose form of ribose is inherently less stable than its pyranose counterpart. Under acidic conditions, the glycosidic linkage at the anomeric center (C1) is susceptible to hydrolysis. This can lead to the formation of an equilibrium mixture of α- and β-anomers, and potentially ring-opening to the acyclic aldehyde form. Furthermore, prolonged exposure to strong acids can lead to isomerization and the formation of the more stable pyranose ring.

The rate of hydrolysis of the furanosidic linkage is influenced by:

-

Acid Concentration and Temperature: As with benzyl ether cleavage, higher acid concentrations and temperatures increase the rate of hydrolysis.

-

Substituents on the Ring: The electron-withdrawing or -donating nature of the protecting groups on the sugar ring can influence the stability of the oxocarbenium ion intermediate formed during hydrolysis, thereby affecting the reaction rate.

The primary degradation pathways are summarized in the diagram below:

Quantitative Stability Data

While specific kinetic data for the acid-catalyzed degradation of this compound is not extensively published, the following table summarizes the expected stability based on general knowledge of benzyl ether and furanoside chemistry. The stability is categorized as High (>90% starting material remaining after 24h), Moderate (50-90% remaining), and Low (<50% remaining).

| Acid Condition | Concentration | Temperature (°C) | Expected Stability | Primary Degradation |

| Acetic Acid | 1 M in H₂O/THF | 25 | High | Minimal |

| Trifluoroacetic Acid (TFA) | 50% in CH₂Cl₂ | 0 - 25 | Moderate to Low | Debenzylation |

| Hydrochloric Acid (HCl) | 1 M in H₂O/Dioxane | 25 | Moderate | Hydrolysis & Debenzylation |

| Hydrochloric Acid (HCl) | 6 M in H₂O/Dioxane | 80 | Low | Rapid Hydrolysis & Debenzylation |

| Hydrogen Bromide (HBr) | 33% in Acetic Acid | 0 - 25 | Low | Rapid Debenzylation |

| Boron Trichloride (BCl₃) | 1 M in CH₂Cl₂ | -78 to 0 | Low | Rapid Debenzylation |

| Tin Tetrachloride (SnCl₄) | 1.1 eq. in CH₂Cl₂ | 0 - 25 | Moderate | Debenzylation |

Note: This table provides qualitative estimations. Actual stability will depend on the specific reaction conditions and the presence of other reagents.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study involving controlled exposure to various acidic conditions and subsequent analysis of the reaction mixture is required.

General Experimental Workflow

The following diagram illustrates a typical workflow for a stability study.

Protocol for Stability Testing using HPLC Analysis

Objective: To quantify the degradation of this compound under specific acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water, dichloromethane)

-

Acids of interest (e.g., HCl, TFA)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Internal standard (e.g., a stable aromatic compound with a distinct retention time, such as naphthalene (B1677914) or biphenyl)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound and the internal standard of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Reaction Setup: In a reaction vessel, dissolve a known amount of this compound in the chosen reaction solvent. Add the acidic solution to initiate the reaction. The final concentration of the substrate and acid should be accurately known.

-

Incubation: Maintain the reaction mixture at a constant, controlled temperature.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a vial containing an excess of a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

-

Sample Preparation for HPLC: Add a known amount of the internal standard solution to the quenched sample. Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Reconstitute the residue in the HPLC mobile phase.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-5 min, 50% B; 5-25 min, 50-95% B; 25-30 min, 95% B; 30-35 min, 95-50% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas of the starting material and any degradation products. Calculate the concentration of the remaining this compound at each time point relative to the internal standard.

Protocol for Stability Testing using Quantitative NMR (qNMR)

Objective: To monitor the degradation of this compound and identify degradation products using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, Acetonitrile-d₃)

-

Acid of interest (can be used in its deuterated form if available)

-

Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with sharp, well-resolved signals that do not overlap with the analyte)

-

NMR tubes

Procedure:

-

Sample Preparation: In an NMR tube, accurately weigh a known amount of this compound and the internal standard.

-

Reaction Initiation: Add a precise volume of the deuterated solvent containing the acid of interest to the NMR tube.

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum at time zero.

-

Incubate the NMR tube at a controlled temperature, either inside the NMR spectrometer for continuous monitoring or in a separate temperature bath.

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

-

Data Processing:

-

Process the spectra with identical parameters (phasing, baseline correction).

-

Integrate a well-resolved signal of the starting material (e.g., one of the anomeric protons or a specific aromatic proton) and a signal from the internal standard.

-

-

Quantification: Calculate the molar ratio of this compound to the internal standard at each time point. From this, the concentration of the starting material can be determined. New signals appearing in the spectrum can be assigned to degradation products.

Conclusion

The stability of this compound under acidic conditions is a critical consideration for its successful application in chemical synthesis. While generally stable to mild acids, it is susceptible to degradation by strong Brønsted and Lewis acids through both debenzylation and furanose ring hydrolysis. The extent of degradation is highly dependent on the specific acid, its concentration, the reaction temperature, and the duration of exposure. For researchers, scientists, and drug development professionals, a thorough understanding of these stability parameters is paramount. The experimental protocols outlined in this guide provide a framework for the systematic and quantitative assessment of the stability of this important synthetic intermediate, enabling the optimization of reaction conditions and the development of robust and efficient synthetic strategies.

Navigating the Solubility of 2,3,5-Tri-O-benzyl-D-ribofuranose: A Technical Guide for Researchers

An In-depth Exploration of the Solubility Profile and a Practical Guide to its Experimental Determination

For researchers and professionals in the fields of medicinal chemistry, nucleoside synthesis, and drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. 2,3,5-Tri-O-benzyl-D-ribofuranose, a crucial protected monosaccharide, serves as a cornerstone in the synthesis of various bioactive molecules. Its solubility in organic solvents directly impacts reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the currently available solubility data for this compound and presents a detailed experimental protocol for its precise quantitative determination.

Solubility Profile of this compound

The following table summarizes the available solubility information for this compound. It is important to note that much of the information in organic solvents is qualitative. A single quantitative value in water is available, though it is likely a computationally predicted value and should be considered with caution. The lack of precise, experimentally determined solubility data underscores the importance of the protocol provided in the subsequent section.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Not Specified | Soluble | Qualitative |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Specified | Soluble | Qualitative |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | Not Specified | Soluble | Qualitative |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Specified | Soluble | Qualitative |

| Methanol | CH₄O | 32.04 | Not Specified | Soluble | Qualitative |

| Water | H₂O | 18.02 | 25 | 0.26 g/L | Quantitative (Predicted) |

Experimental Protocol for Determining Solubility

The following is a detailed gravimetric method for the experimental determination of the solubility of this compound in an organic solvent. This protocol is designed to be a robust and reliable method for researchers to generate precise and accurate solubility data in their laboratories.

Principle

An excess amount of the solid solute, this compound, is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then separated from the saturated solution by filtration. A known volume of the clear, saturated filtrate is then evaporated to dryness, and the mass of the dissolved solid is determined gravimetrically.

Materials and Equipment

-

Solute: this compound (purity ≥98%)

-

Solvents: High-purity organic solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, etc.)

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes, calibrated)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or rotary evaporator

-

Procedure

-

Preparation:

-

Accurately weigh approximately 500 mg of this compound into a glass vial.

-

Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly with a screw cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

-

Separation of Undissolved Solid:

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Avoid disturbing the settled solid.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense a precise volume of the filtered saturated solution (e.g., 5.0 mL) into a pre-weighed evaporation dish. Record the exact volume transferred.

-

-

Quantification:

-

Place the evaporation dish in a vacuum oven or use a rotary evaporator to gently remove the solvent. The temperature should be kept low to avoid thermal degradation of the compound.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Data Analysis

-

Calculate the mass of the dissolved solute:

-

Mass of solute (g) = (Mass of dish + dried solute) - (Mass of empty dish)

-

-

Calculate the solubility:

-

Solubility (g/L) = (Mass of solute (g) / Volume of filtrate taken for evaporation (L))

-

-

Replicates:

-

Perform the entire experiment in triplicate for each solvent and temperature to ensure the reliability of the results. Report the average solubility and the standard deviation.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

This in-depth guide provides researchers with both the current state of knowledge on the solubility of this compound and a practical, detailed protocol to empower them to generate the precise data necessary for their work. The application of this standardized methodology will contribute to a more robust and comprehensive understanding of this key synthetic intermediate within the scientific community.

An In-depth Technical Guide to 2,3,5-Tri-O-benzyl-D-ribofuranose: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Tri-O-benzyl-D-ribofuranose, a crucial protected monosaccharide intermediate in the synthesis of various biologically active nucleoside analogues. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its utility as a versatile building block has been implicitly established through its repeated use in synthetic organic chemistry. This document details a widely accepted synthetic protocol for its preparation from D-ribose, presents key quantitative data, and outlines the experimental workflow. The information compiled herein is intended to serve as a valuable resource for researchers engaged in nucleoside chemistry and drug discovery.

Introduction

This compound is a derivative of the naturally occurring pentose (B10789219) sugar D-ribose, in which the hydroxyl groups at the 2, 3, and 5 positions are protected by benzyl (B1604629) ethers. This protection strategy is fundamental in nucleoside synthesis as it allows for selective modifications at the anomeric (C1) position and subsequent deprotection under mild conditions to yield the final target molecules. The benzyl groups are typically stable to a wide range of reaction conditions used in glycosylation and other transformations, yet they can be readily removed by catalytic hydrogenolysis. This guide focuses on the practical synthesis and characterization of this important synthetic intermediate.

Synthesis of this compound

The most common and effective method for the preparation of this compound is the direct benzylation of D-ribose. This process involves the reaction of D-ribose with benzyl bromide in the presence of a strong base, typically sodium hydride, in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol

This protocol is a representative procedure based on established methods for the benzylation of carbohydrates.[1]

Materials:

-

D-ribose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet is placed under an inert atmosphere of argon or nitrogen.

-

Dispersion of Sodium Hydride: To the flask, add anhydrous DMF (10 mL per mmol of D-ribose). Carefully add sodium hydride (60% dispersion in oil, 4.0 equivalents) to the DMF. Stir the suspension at room temperature.

-

Addition of D-ribose: A solution of D-ribose (1.0 equivalent) in anhydrous DMF (5 mL per mmol) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 1 hour.

-

Benzylation: Benzyl bromide (4.0 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: After completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to destroy any excess sodium hydride.

-

Work-up: The reaction mixture is poured into ice-water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless oil or a white solid.

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₅ | [2] |

| Molecular Weight | 420.50 g/mol | [2] |

| Appearance | White powder | [3] |

| Melting Point | 48.0-55.0 °C | [3] |

| Optical Rotation [α]²⁰_D_ | +63.0 ± 4.0° (c=4 in DCM) | [3] |

| CAS Number | 54623-25-5 | [4] |

| Purity (HPLC) | ≥97.5% | [3] |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ribofuranose ring protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl groups. The anomeric proton (H-1) will appear as a distinct signal, and its coupling constant will be indicative of the anomeric configuration.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to the five carbons of the ribofuranose ring, the benzylic carbons, and the aromatic carbons. Data for the closely related compound 2,3,5-Tri-O-benzyl-β-D-ribofuranosyl propynoic acid methyl ester shows benzyl carbon signals in the characteristic regions.[5]

Note: Researchers should perform their own full characterization to confirm the identity and purity of the synthesized compound.

Logical Relationship of Synthesis and Characterization

Caption: Logical relationship between synthesis, purification, and analysis.

Applications in Drug Development

This compound is a cornerstone intermediate for the synthesis of a wide array of nucleoside analogues. These modified nucleosides are extensively investigated for their potential as antiviral, anticancer, and antibacterial agents. The protected ribofuranose scaffold allows for the introduction of various heterocyclic bases at the C1 position, leading to the generation of diverse compound libraries for biological screening.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocol, quantitative data, and logical workflows presented herein are intended to equip researchers in the fields of medicinal chemistry and drug development with the necessary information to effectively synthesize and utilize this important building block in their research endeavors. The continued application of this and similar protected sugars will undoubtedly contribute to the discovery of novel therapeutic agents.

References

- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C26H28O5 | CID 10938702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. usbio.net [usbio.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

role of benzyl protecting groups in ribofuranose

An In-Depth Technical Guide on the Role of Benzyl (B1604629) Protecting Groups in Ribofuranose Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is fundamental to the chemical synthesis of complex carbohydrates and nucleoside analogues. Among the arsenal (B13267) of available protecting groups, the benzyl (Bn) ether holds a privileged position, particularly in the chemistry of furanoses like ribose. Its remarkable stability across a wide range of reaction conditions allows it to function as a "permanent" protecting group, safeguarding hydroxyl moieties during multi-step synthetic sequences. This technical guide provides a comprehensive overview of the chemistry. It details their introduction, stability, and cleavage, their critical influence on the reactivity and stereoselectivity of glycosylation reactions, and their application in orthogonal synthesis strategies. Detailed experimental protocols and quantitative data are presented to provide a practical resource for laboratory applications.

Core Principles of Benzyl Protecting Groups in Carbohydrate Chemistry

Benzyl ethers are one of the most widely used protecting groups for hydroxyl functions in organic synthesis, especially for polyfunctional molecules like carbohydrates.[1][2] Their utility stems from a unique combination of stability and reliable methods for their removal.

Key Characteristics:

-

Robust Stability: Benzyl ethers are exceptionally stable under both acidic and basic conditions, which would cleave many other common protecting groups like acetals or esters.[1][3] This robustness makes them ideal for lengthy, multi-step syntheses.[3]

-

"Arming" Effect: In glycosylation reactions, the electron-donating nature of the benzyl ether at the C-2 position enhances the reactivity of a glycosyl donor. This phenomenon, known as the "arming" effect, facilitates the formation of the glycosidic bond.[3] This is in contrast to electron-withdrawing groups like acetyl or benzoyl esters, which are considered "disarming".[3]

-

Non-Participating Nature: Unlike acyl groups, the C-2 benzyl ether does not participate in the glycosylation reaction via the formation of a cyclic intermediate. This has a profound impact on the stereochemical outcome of the reaction, often influenced by solvent effects and the steric bulk of the protecting groups.[4]

-

Orthogonality: Benzyl ethers are a cornerstone of orthogonal protection strategies.[3][5] They can be cleaved under conditions, primarily catalytic hydrogenation, that leave most other protecting groups (e.g., silyl (B83357) ethers, acetals, acyl esters) intact.[3] This allows for the selective deprotection and manipulation of different hydroxyl groups within the same molecule.[5]

Introduction and Removal of Benzyl Groups on Ribofuranose

The introduction (benzylation) and removal (debenzylation) of benzyl groups are high-yielding and well-established reactions.

Benzylation: Williamson Ether Synthesis

The most common method for installing benzyl ethers is the Williamson ether synthesis. This involves treating the alcohol with a strong base to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[6][7]

Typical Reaction Conditions:

-

Base: Sodium hydride (NaH) is frequently used.[6]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is typical.[6][8]

-

Reagent: Benzyl bromide is generally more reactive than benzyl chloride.[6]

-

Catalyst: The addition of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) can accelerate the reaction by in-situ formation of the more reactive benzyl iodide.[6]

Debenzylation: Cleavage of the Benzyl Ether

The selective cleavage of the C-O benzyl bond is most reliably achieved through hydrogenolysis.[1]

-

Catalytic Hydrogenation: This is the most prevalent method, employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[7][9] It is a clean and efficient reaction, with toluene (B28343) being the primary byproduct.[10] However, it requires specialized equipment for handling flammable hydrogen gas and is incompatible with other reducible functional groups like alkenes, alkynes, or azides.[11][12]

-

Catalytic Transfer Hydrogenation (CTH): CTH offers a safer and often more convenient alternative to using high-pressure hydrogen gas.[13] In this method, a hydrogen donor molecule generates hydrogen in situ in the presence of a catalyst.[13] This technique avoids the need for specialized hydrogenation apparatus and can sometimes offer improved selectivity.[13][14] Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and 2-propanol.[13][14][15]

Data Presentation: Stability and Reaction Conditions

Effective synthetic planning requires a clear understanding of the stability and optimal reaction conditions for the protecting groups being used.

Table 1: Comparative Stability of Benzyl Ethers Under Various Reaction Conditions

| Condition Category | Reagent/Condition | Stability of Benzyl Ether | Reference |

|---|---|---|---|

| Acidic | Mild Acids (e.g., Acetic Acid) | Generally Stable | [10] |

| Strong Lewis Acids (e.g., BCl₃, BBr₃) | Cleavage | [10][16] | |

| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable | [10] |

| Oxidative | DDQ, CAN | Cleavage (especially for p-methoxybenzyl, PMB) | [10][17] |

| Standard Oxidation (e.g., Swern, CrO₃) | Generally Stable | [17] | |

| Reductive | Catalytic Hydrogenation (H₂/Pd-C) | CLEAVAGE | [9][10] |

| Catalytic Transfer Hydrogenation | CLEAVAGE | [13][14] | |

| Birch Reduction (Na/NH₃) | Cleavage | [11][12] | |

| Hydride Reagents (e.g., LiAlH₄, NaBH₄) | Generally Stable | - |

| Other | Fluoride Sources (e.g., TBAF) | Stable |[17] |

Table 2: Representative Conditions for Debenzylation via Catalytic Transfer Hydrogenation (CTH)

| Substrate | Catalyst | Hydrogen Donor | Solvent | Temp. | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Benzyl-protected sugar | 10% Pd/C | Formic Acid | Methanol (B129727) | RT | < 20 min | High | [14][18] |

| Benzyl-protected sugar | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1-3 h | >90% | [13] |

| Benzyl-protected glucoside | 10% Pd/C | 2-Propanol | 2-Propanol | Reflux | 1-2 h | High |[15] |

Experimental Protocols

The following protocols provide detailed methodologies for the benzylation and debenzylation of ribofuranose derivatives.

Protocol: Per-O-benzylation of Methyl D-ribofuranoside

This procedure describes the complete protection of all free hydroxyl groups on a ribofuranoside.

Materials:

-

Methyl D-ribofuranoside

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Tetrabutylammonium iodide (TBAI), catalytic

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl D-ribofuranoside (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq per hydroxyl group) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Add a catalytic amount of TBAI to the mixture.

-

Re-cool the solution to 0 °C and add benzyl bromide (1.2 eq per hydroxyl group) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol to destroy excess NaH.

-

Dilute the mixture with dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield the per-O-benzylated product.

Protocol: Debenzylation of a Benzyl-Protected Ribofuranoside via Catalytic Transfer Hydrogenation (CTH)

This protocol offers a safer alternative to traditional catalytic hydrogenation using hydrogen gas.[13]

Materials:

-

Benzyl-protected ribofuranoside derivative

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCO₂NH₄) or Formic acid (HCO₂H)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diatomaceous earth (Celite®)

Procedure:

-

In a round-bottom flask, dissolve the benzyl-protected ribofuranoside (1.0 eq) in methanol or ethanol.[13]

-

To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[13]

-

Add ammonium formate (5-10 eq) or formic acid (5-10 eq) to the suspension.

-

If necessary, gently heat the mixture to reflux and monitor the reaction by TLC. Reactions are often complete within 1-3 hours.[13]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the suspension through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.[9]

-

Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product.

-

If necessary, purify the product by flash column chromatography or recrystallization.

Visualizations of Key Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the strategic role of benzyl groups.

Caption: General workflow for using benzyl groups in ribofuranose synthesis.

Caption: Orthogonal strategy using a stable benzyl group and a labile silyl group.

Caption: Influence of a C-2 benzyl group on the glycosylation reaction pathway.

Conclusion

Benzyl ethers are indispensable tools in the synthesis of ribofuranose-containing molecules, including oligosaccharides and nucleosides. Their robust stability allows them to serve as reliable "permanent" protection, while their electron-donating nature actively modulates the reactivity of glycosyl donors. The well-defined methods for their cleavage, particularly the mild and safe conditions of catalytic transfer hydrogenation, ensure their seamless integration into complex, orthogonal protection strategies. A thorough understanding of the properties and applications of benzyl protecting groups, as detailed in this guide, is essential for researchers aiming to design and execute efficient and successful synthetic routes in modern carbohydrate chemistry.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 17. alchemyst.co.uk [alchemyst.co.uk]

- 18. researchgate.net [researchgate.net]

2,3,5-Tri-O-benzyl-D-ribofuranose: A Chiral Building Block in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribofuranose is a protected derivative of D-ribofuranose that serves as a crucial chiral building block in the synthesis of a wide array of biologically active molecules, most notably nucleoside analogs. The benzyl (B1604629) ether protecting groups at the 2, 3, and 5 positions offer stability under various reaction conditions, allowing for selective modifications at the anomeric carbon (C1). This strategic protection is pivotal in the construction of complex molecules with specific stereochemistry, which is essential for their therapeutic efficacy. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of antiviral and anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₅ | [1] |

| Molecular Weight | 420.50 g/mol | [1] |

| CAS Number | 54623-25-5 | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | Not available | |

| Optical Rotation | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). |

Spectroscopic Data

While specific ¹H and ¹³C NMR data for this compound were not explicitly detailed in the provided search results, representative data for the closely related and structurally similar benzoylated analogue, β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is presented in Table 2. This information can serve as a useful reference for the characterization of the title compound.

Table 2: Representative ¹H NMR Spectroscopic Data for β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate in CDCl₃

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 8.08, 8.01, 7.89, 7.59, 7.56, 7.53, 7.43, 7.41, 7.34 |

| H-1 | 6.44 |

| H-2 | 5.92 |